Ethyl L-tryptophanate

Description

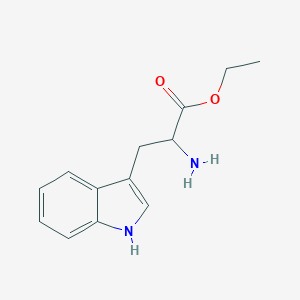

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABYEOZXRSTEGL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884387 | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7479-05-2, 6519-66-0 | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7479-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007479052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-tryptophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unraveling the Bioactivity of a Tryptophan Ester

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethyl L-tryptophanate

Ethyl L-tryptophanate, the ethyl ester derivative of the essential amino acid L-tryptophan, represents a molecule of significant interest in cellular and molecular research. While L-tryptophan itself is extensively studied for its diverse physiological roles—from being a precursor for neurotransmitters like serotonin and melatonin to a key player in immunomodulatory pathways—the esterification of its carboxyl group introduces unique physicochemical properties that can alter its biological activity.[[“]][2] This guide provides a comprehensive technical overview of the in vitro mechanism of action of Ethyl L-tryptophanate, synthesizing direct experimental evidence with insights derived from the well-established bioactivity of its parent compound and other analogs.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the direct molecular interactions of Ethyl L-tryptophanate, its likely metabolic fate in vitro, and the subsequent engagement of critical signaling pathways. We will explore experimental designs and protocols to rigorously dissect these mechanisms, providing a framework for future investigations.

Direct Cellular Effects: A Unique Interaction with Voltage-Operated Calcium Channels

The primary and most distinctly characterized in vitro action of Ethyl L-tryptophanate, distinguishing it from L-tryptophan, is its ability to modulate vascular smooth muscle tone.[3][4] A pivotal study demonstrated that Ethyl L-tryptophanate (referred to as L-Wee) induces vasodilation in small mesenteric arteries, an effect not observed with L-tryptophan (L-W).[4]

Core Mechanism: Inhibition of L-type Voltage-Operated Calcium Channels (VOCCs)

The vasodilatory effect of Ethyl L-tryptophanate is attributed to its direct inhibition of L-type voltage-operated calcium channels (VOCCs) in vascular smooth muscle cells (VSMCs).[4] This mechanism is supported by several lines of evidence:

-

Concentration-Dependent Relaxation: Ethyl L-tryptophanate causes a concentration-dependent relaxation of pre-constricted mesenteric artery rings.

-

Endothelium-Independence: This effect persists in endothelium-denuded vessels, indicating a direct action on the smooth muscle.

-

Electrophysiological Confirmation: Patch-clamp studies on isolated VSMCs directly confirmed that Ethyl L-tryptophanate inhibits VOCC currents with an IC50 value comparable to that observed in intact tissue.[4]

The esterification of L-tryptophan is crucial for this activity. The increased lipophilicity of Ethyl L-tryptophanate is thought to facilitate its passage across the cell membrane, allowing it to access an intracellular binding site on the VOCC, a characteristic it may share with phenylalkylamine calcium channel blockers like verapamil.[4]

Experimental Workflow: Investigating VOCC Inhibition

Caption: Workflow for assessing VOCC inhibition by Ethyl L-tryptophanate.

Protocol: Wire Myography for Vasodilation Assessment

-

Tissue Dissection: Isolate superior mesenteric arteries from a suitable animal model (e.g., Sprague-Dawley rat) in cold, oxygenated physiological salt solution (PSS).

-

Mounting: Mount arterial rings (2 mm) on a wire myograph, normalize tension, and allow to equilibrate.

-

Viability Check: Induce contraction with a high potassium chloride (KCl) solution to confirm tissue viability.

-

Pre-constriction: After washout, induce a submaximal contraction using an alpha-1 adrenergic agonist like phenylephrine.

-

Compound Addition: Once a stable contraction plateau is reached, add Ethyl L-tryptophanate in a cumulative, concentration-dependent manner.

-

Data Analysis: Record the changes in isometric tension and calculate the percentage of relaxation relative to the pre-constricted tone. Plot a concentration-response curve to determine the IC50 value.

Indirect Mechanisms: The Bioactivity of Metabolized L-Tryptophan

In vitro, particularly in cell culture systems containing esterases, Ethyl L-tryptophanate is expected to be hydrolyzed to L-tryptophan and ethanol. Consequently, a significant portion of its biological activity will likely mirror that of L-tryptophan. This necessitates an understanding of the major L-tryptophan metabolic pathways.

The Kynurenine Pathway and IDO1 Modulation

The majority of L-tryptophan is metabolized via the kynurenine pathway.[5][6] The first and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO).[6] IDO1 is of particular interest in immunology and oncology as its expression in tumors and antigen-presenting cells leads to tryptophan depletion and the production of immunomodulatory kynurenine metabolites, creating an immunosuppressive microenvironment.[7]

Some tryptophan analogs, such as 1-methyl-tryptophan, are known to be inhibitors of IDO1.[8] While the direct effect of Ethyl L-tryptophanate on IDO1 is uncharacterized, it is plausible that as a tryptophan analog, it could influence this pathway.

Caption: Potential metabolism and action via the Kynurenine pathway.

Protocol: IDO1 Activity Assay

-

Cell Culture: Culture cells known to express IDO1 (e.g., IFN-γ stimulated cancer cells like HeLa or immune cells).

-

Treatment: Treat cells with Ethyl L-tryptophanate, L-tryptophan (positive control), and an IDO1 inhibitor like 1-methyl-tryptophan (negative control) for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant. This can be done spectrophotometrically after reaction with p-dimethylaminobenzaldehyde or more sensitively using HPLC or LC-MS.

-

Data Analysis: Compare the levels of kynurenine produced in the presence of Ethyl L-tryptophanate to controls. A decrease may suggest IDO1 inhibition, while an increase could indicate it serves as a substrate.

The Aryl Hydrocarbon Receptor (AhR) Pathway

Metabolites of L-tryptophan, particularly those generated by the gut microbiota (e.g., indole-3-aldehyde) and along the kynurenine pathway, are potent ligands for the Aryl Hydrocarbon Receptor (AhR).[2][9] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, intestinal barrier function, and xenobiotic metabolism.[10] Activation of AhR by tryptophan metabolites can lead to the production of cytokines like IL-22.[2]

Given that Ethyl L-tryptophanate delivers L-tryptophan into the cellular environment, it is a candidate for indirectly activating the AhR pathway through its metabolites.

Protocol: AhR Activation Reporter Assay

-

Cell Line: Utilize a cell line stably transfected with an AhR-responsive reporter construct (e.g., a luciferase gene downstream of a xenobiotic response element - XRE).

-

Treatment: Treat the reporter cells with Ethyl L-tryptophanate, a known AhR agonist (e.g., TCDD or FICZ) as a positive control, and a vehicle control.

-

Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: An increase in luciferase activity relative to the vehicle control indicates AhR pathway activation.

Antiproliferative Effects and Amino Acid Transport

Tumor cells often exhibit increased expression of L-type amino acid transporters to meet their high demand for essential amino acids like tryptophan for protein synthesis and proliferation.[11] Tryptophan analogs can exploit these transporters to enter cancer cells. Once inside, they may exert cytotoxic effects by:

-

Competitive Inhibition: Occupying transporters and reducing the uptake of essential amino acids.

-

Metabolic Disruption: Being metabolized into toxic products.

-

Protein Incorporation: Being mistakenly incorporated into proteins, leading to non-functional proteins and cellular stress.

Studies on 1-alkyl-tryptophan analogs, including 1-ethyl-tryptophan, have demonstrated their ability to inhibit the proliferation of cancer cell lines like SGC7901 and HeLa in vitro.[11] It is conceivable that Ethyl L-tryptophanate could share similar properties.

Protocol: Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, SGC7901) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Ethyl L-tryptophanate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the literature regarding Ethyl L-tryptophanate and related compounds.

| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |

| Ethyl L-tryptophanate | Wire Myography | Rat Mesenteric Artery | IC50 (Vasodilation) | 17 µM | [4] |

| Ethyl L-tryptophanate | Patch Clamp | VSMCs from Mesenteric Artery | IC50 (VOCC Inhibition) | 12 µM | [4] |

| 1-Ethyl-tryptophan | MTT Assay | SGC7901 Cancer Cells | % Inhibition (at 2 mM) | ~40% | [11] |

| 1-Ethyl-tryptophan | MTT Assay | HeLa Cancer Cells | % Inhibition (at 2 mM) | ~35% | [11] |

Conclusion and Future Directions

The in vitro mechanism of action of Ethyl L-tryptophanate is multifaceted. Direct evidence points to a unique role as an inhibitor of L-type voltage-operated calcium channels, a property not shared by its parent amino acid.[4] This action is dependent on its ester structure, which likely enhances its cell permeability.

Furthermore, as a pro-drug for L-tryptophan, it is poised to indirectly influence a host of critical cellular pathways, including the kynurenine and AhR signaling cascades, which are central to immune regulation and cellular homeostasis.[5][10] Its potential as an antiproliferative agent, in line with other tryptophan analogs, also warrants further investigation.[11]

Future research should focus on:

-

Direct IDO1/TDO Interaction: Determining if Ethyl L-tryptophanate acts as a substrate or inhibitor for these key enzymes.

-

Metabolite Profiling: Using LC-MS to identify the metabolic fate of Ethyl L-tryptophanate in various cell lines to confirm its conversion to L-tryptophan and subsequent metabolites.

-

AhR Ligand Screening: Assessing whether Ethyl L-tryptophanate or its unique metabolites can directly bind to and activate AhR.

-

Amino Acid Transporter Studies: Investigating its affinity for and transport by L-type amino acid transporters in cancer cells.

By employing the experimental frameworks outlined in this guide, researchers can further elucidate the intricate mechanisms of this intriguing molecule and unlock its potential in various therapeutic and research applications.

References

- Consensus. What is L-Tryptophan mechanism of action?. Vertex AI Search.

- PubMed. L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. PubMed.

- Human Metabolome Database. Showing metabocard for Ethyl L-tryptophanate (HMDB0252047). Human Metabolome Database.

- MDPI. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells. MDPI.

- Chem-Impex. L-Tryptophan ethyl ester hydrochloride. Chem-Impex.

-

Al-Hayali, M., et al. (2012). L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. British Journal of Pharmacology, 165(6), 1756–1769. Retrieved from [Link]

-

Wang, Y., et al. (2013). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Letters in Drug Design & Discovery, 10(7), 646-651. Retrieved from [Link]

- PubMed Central. Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models. PubMed Central.

- ACS Applied Polymer Materials. Polymeric Nanohybrids Fabricated with Photoluminescent Gold Nanoclusters for Biomedical Applications. ACS Publications.

- MDPI. Metabolic Engineering and Fermentation Process Strategies for L-Tryptophan Production by Escherichia coli. MDPI.

- MDPI. Tryptophan Derivatives by Saccharomyces cerevisiae EC1118: Evaluation, Optimization, and Production in a Soybean-Based Medium. MDPI.

- American Chemical Society. Polymeric Nanohybrids Fabricated with Photoluminescent Gold Nanoclusters for Biomedical Applications. American Chemical Society.

- PubMed Central. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. PubMed Central.

- PubMed Central. Tryptophan Metabolism Activates Aryl Hydrocarbon Receptor-Mediated Pathway To Promote HIV-1 Infection and Reactivation. PubMed Central.

- Frontiers. Indoleamine-2,3-Dioxygenase Mediates Emotional Deficits by the Kynurenine/Tryptophan Pathway in the Ethanol Addiction/Withdrawal Mouse Model. Frontiers.

- PubMed Central. Tryptophan Supplementation Increases the Production of Microbial-Derived AhR Agonists in an In Vitro Simulator of Intestinal Microbial Ecosystem. PubMed Central.

- PubMed Central. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PubMed Central.

- Wikipedia. Tryptophan. Wikipedia.

- ResearchGate. A) Approaching pathway of l-Trp to IDO1 according to suMD trajectory of.... ResearchGate.

- KEGG PATHWAY Database. KEGG.

- PDF. Simultaneous determination of L-tryptophan impurities in meat products. ResearchGate.

- MDPI. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases. MDPI.

- PubMed Central. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells. PubMed Central.

- Wikipedia. Methionine. Wikipedia.

- PubMed. L-Tryptophan activates the aryl hydrocarbon receptor and induces cell cycle arrest in porcine trophectoderm cells. PubMed.

- PLOS One. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS One.

- ResearchGate. Fig. 3 (A) Metabolic pathway towards L-tryptophan in E. coli (right):.... ResearchGate.

Sources

- 1. consensus.app [consensus.app]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan Derivatives by Saccharomyces cerevisiae EC1118: Evaluation, Optimization, and Production in a Soybean-Based Medium [mdpi.com]

- 6. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]

- 8. Frontiers | Indoleamine-2,3-Dioxygenase Mediates Emotional Deficits by the Kynurenine/Tryptophan Pathway in the Ethanol Addiction/Withdrawal Mouse Model [frontiersin.org]

- 9. Tryptophan Supplementation Increases the Production of Microbial-Derived AhR Agonists in an In Vitro Simulator of Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases [mdpi.com]

- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity screening of Ethyl L-tryptophanate

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl L-tryptophanate

Authored by: A Senior Application Scientist

Abstract

Ethyl L-tryptophanate, an ester derivative of the essential amino acid L-tryptophan, presents a compelling scaffold for drug discovery. Its structural similarity to endogenous signaling molecules and other bioactive compounds suggests a rich, yet largely unexplored, potential for therapeutic intervention across various disease areas. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of ethyl L-tryptophanate. We will move beyond rote protocol recitation to delve into the causal reasoning behind experimental choices, thereby empowering researchers to design and execute a robust, self-validating screening cascade. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Scientific Rationale for Screening Ethyl L-tryptophanate

L-tryptophan is a cornerstone of mammalian biochemistry, serving not only as a proteinogenic amino acid but also as a precursor to a host of bioactive metabolites, including the neurotransmitter serotonin and the hormone melatonin.[1] The esterification of L-tryptophan to ethyl L-tryptophanate modifies its physicochemical properties, such as lipophilicity and solubility, which can significantly alter its pharmacokinetic and pharmacodynamic profile.[2] This chemical modification may enhance bioavailability and tissue penetration, making it an attractive candidate for therapeutic development.

Preliminary studies have already hinted at the bioactive potential of tryptophan esters. For instance, L-tryptophan ethyl ester has been shown to induce vasodilation by inhibiting voltage-operated calcium channels, suggesting a potential role in cardiovascular medicine.[3][4] Furthermore, derivatives of tryptophan have been investigated for their antitumor, anti-inflammatory, and neuroprotective properties.[3][5][6] Given this precedent, a systematic and multi-tiered screening approach is warranted to comprehensively map the biological activity of ethyl L-tryptophanate.

This guide will outline a screening cascade designed to efficiently identify and characterize the biological activities of ethyl L-tryptophanate, progressing from broad-spectrum in vitro assays to more targeted and physiologically relevant cell-based models.

A Multi-Tiered Screening Strategy: From Broad Strokes to Mechanistic Insights

A logical and resource-efficient screening strategy begins with a wide net and progressively narrows the focus based on initial findings. This approach minimizes the risk of overlooking unexpected activities while systematically building a comprehensive biological profile of the compound.

Figure 1: A multi-tiered screening cascade for ethyl L-tryptophanate.

Tier 1: Foundational In Vitro Screening

The initial tier of screening focuses on establishing the fundamental safety and broad-spectrum activities of ethyl L-tryptophanate. These assays are typically high-throughput and provide a critical go/no-go decision point for further investigation.

Causality: Before assessing any specific biological activity, it is crucial to determine the cytotoxic profile of ethyl L-tryptophanate. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death. A dose-response curve will establish the concentration range for future experiments.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate a relevant cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa for preliminary anticancer screening) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of ethyl L-tryptophanate (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Self-Validation: The inclusion of a positive control (e.g., doxorubicin) and a vehicle control (the solvent used to dissolve the compound) in each plate is essential for validating the assay's performance.

Causality: Amino acid derivatives have been explored as potential antimicrobial agents, often acting as structural analogs of essential microbial metabolites.[7] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a cost-effective way to explore this potential activity.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) in their respective broth media.

-

Compound Dilution: Prepare a serial dilution of ethyl L-tryptophanate in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Example MIC Values

| Microorganism | Ethyl L-tryptophanate MIC (µg/mL) |

| S. aureus | >128 |

| E. coli | 64 |

| C. albicans | >128 |

Tier 2: Cell-Based Functional Assays

Based on the foundational data from Tier 1, the screening progresses to more complex and disease-relevant cell-based assays.

Causality: Chronic inflammation is a key driver of numerous diseases.[8] Small molecules that can modulate inflammatory pathways are of significant therapeutic interest.[9] A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent production of pro-inflammatory cytokines.

Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

-

Cell Culture: Plate RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with non-toxic concentrations of ethyl L-tryptophanate for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an ELISA kit.

Figure 2: Potential mechanism of anti-inflammatory action of ethyl L-tryptophanate.

Causality: The link between tryptophan metabolism and neurological function is well-established.[10] Derivatives of tryptophan may offer neuroprotective effects against various insults, such as oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.[11]

Experimental Protocol: Glutamate-Induced Excitotoxicity in Neuronal Cells

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) on plates suitable for viability assays.

-

Pre-treatment: Pre-treat the cells with various concentrations of ethyl L-tryptophanate for 2-4 hours.

-

Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours to induce cell death.

-

Viability Assessment: Measure cell viability using the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[11]

Data Presentation: Example Neuroprotection Data

| Treatment | LDH Release (% of Glutamate Control) |

| Vehicle Control | 5% |

| Glutamate (5 mM) | 100% |

| Glutamate + Ethyl L-tryptophanate (1 µM) | 75% |

| Glutamate + Ethyl L-tryptophanate (10 µM) | 40% |

Causality: Tryptophan metabolism is often dysregulated in cancer, with tumor cells exhibiting increased tryptophan uptake and catabolism to support their growth and evade immune surveillance.[5] Tryptophan analogs can potentially interfere with these processes, leading to antiproliferative effects.

Experimental Protocol: Proliferation Assay in a Panel of Cancer Cell Lines

-

Cell Line Panel: Select a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

-

Proliferation Assay: Utilize a long-term proliferation assay, such as the CyQUANT Direct Cell Proliferation Assay, which measures cellular DNA content.

-

Dose-Response: Treat the cancer cell lines with a range of ethyl L-tryptophanate concentrations for 72 hours.

-

Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line to identify potential selective anticancer activity.

Tier 3: Mechanistic Elucidation

Positive "hits" from the Tier 2 functional assays necessitate a deeper investigation into the underlying mechanism of action. This is a critical step in validating the compound as a viable lead for further development.

Example Workflow for a Confirmed "Hit"

Figure 3: Workflow for mechanistic elucidation and lead optimization.

For instance, if ethyl L-tryptophanate demonstrates anti-inflammatory activity, mechanistic studies could involve:

-

Western Blot Analysis: To assess the phosphorylation status of key proteins in the NF-κB signaling pathway.

-

Enzyme Inhibition Assays: To determine if the compound directly inhibits enzymes involved in inflammation, such as cyclooxygenases (COX-1/COX-2).

Conclusion and Future Directions

This guide has provided a structured and scientifically rigorous framework for the comprehensive biological activity screening of ethyl L-tryptophanate. By progressing from broad in vitro assessments to targeted cell-based functional assays and finally to mechanistic studies, researchers can efficiently and effectively profile the therapeutic potential of this compound. The true value of this approach lies not in the mere execution of protocols, but in the thoughtful interpretation of data at each tier to guide subsequent experimental decisions. The journey from a promising molecular scaffold to a validated therapeutic lead is a long and challenging one, but it begins with a robust and logical screening cascade as outlined herein.

References

-

Kulke, M. H., Hörsch, D., Caplin, M. E., et al. (2016). Telotristat Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome. Journal of Clinical Oncology, 34(35), 4284-4292. [Link]

-

Li, Y., Li, Y., Wang, Y., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(11), 17764-17775. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding N-Acetyl-L-Tryptophan Ethyl Ester in Modern Pharmaceutical Research. [Link]

-

Takeuchi, A., et al. (2024). Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models. Cancer Science. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Ethyl L-tryptophanate (HMDB0252047). [Link]

-

Wikipedia. (n.d.). Tryptophan. [Link]

-

Sarkar, A., Halder, S., Mondal, P., et al. (2021). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 6(45), 30589-30601. [Link]

-

El-Mas, M. M., et al. (2011). L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. British Journal of Pharmacology, 163(5), 1095-1108. [Link]

-

Kulke, M. H., et al. (2016). Telotristat Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome. ResearchGate. [Link]

-

El-Mas, M. M., et al. (2011). L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. PubMed. [Link]

-

Ito, Y., et al. (1991). High-performance liquid chromatographic determination of 1,1'-ethylidenebis(L-tryptophan) in L-tryptophan preparations. Journal of Chromatography. [Link]

-

Ostrowska, K., & Różalski, A. (2016). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research. [Link]

-

Lemaire, C., et al. (2014). N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase. ACS Medicinal Chemistry Letters. [Link]

-

Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Experimental Stroke & Translational Medicine. [Link]

-

Kim, Y. S., et al. (2019). Simultaneous determination of L-tryptophan impurities in meat products. Food Science and Biotechnology. [Link]

-

Kumar, S., et al. (2011). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research. [Link]

-

Kondova, V. K., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy. [Link]

-

Tanaka, H., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules. [Link]

-

Hasan, M. M., et al. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. BioMedInformatics. [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl L-Tryptophanate: A Comprehensive Guide to Solubility in Common Laboratory Solvents

An In-Depth Technical Guide for the Research Professional

Executive Summary

Ethyl L-tryptophanate, the ethyl ester of the essential amino acid L-tryptophan, is a crucial intermediate in synthetic chemistry and a key component in the development of novel therapeutics and peptidomimetics. Understanding its solubility profile is paramount for successful experimental design, reaction optimization, purification, and formulation. This guide moves beyond a simple recitation of data to provide a foundational understanding of the physicochemical principles governing the solubility of ethyl L-tryptophanate. In the absence of extensive published quantitative data, this document provides a robust theoretical framework for predicting solubility and presents a detailed, self-validating experimental protocol for researchers to determine solubility in their own laboratory settings.

The Molecular Blueprint: Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of ethyl L-tryptophanate, one must first examine its molecular structure and compare it to its parent compound, L-tryptophan.

L-tryptophan is an α-amino acid existing as a zwitterion at physiological pH.[1] This dual-charge state (a protonated amino group, -NH₃⁺, and a deprotonated carboxyl group, -COO⁻) makes it a highly polar molecule with strong intermolecular ionic and hydrogen-bonding capabilities.[1] Consequently, L-tryptophan is moderately soluble in water (11.4 g/L at 25 °C) but generally insoluble in nonpolar organic solvents like chloroform.[1][2]

Ethyl L-tryptophanate undergoes a critical structural modification: the esterification of the carboxylic acid group. This change has profound implications for its solubility:

-

Elimination of Zwitterionic Character: The formation of the ethyl ester neutralizes the negative charge of the carboxyl group. The molecule now possesses a primary amine (-NH₂) and an ester (-COOEt), but it can no longer form the highly polar zwitterion.

-

Increased Hydrophobicity: The addition of the ethyl group (-CH₂CH₃) increases the nonpolar surface area of the molecule.

-

Shift in Intermolecular Forces: The dominant intermolecular forces shift from strong ion-ion interactions to weaker dipole-dipole interactions and hydrogen bonds (via the -NH₂ and indole N-H groups).

Consequence for Solubility: This structural transformation fundamentally shifts the solubility profile. The loss of the zwitterionic form drastically decreases its solubility in highly polar protic solvents like water, while the increased hydrophobicity and ability to act as a hydrogen bond donor/acceptor increase its solubility in a range of organic solvents. This principle is further exemplified by related compounds like N-Acetyl-L-tryptophan ethyl ester, which is noted for its enhanced solubility and bioavailability compared to its parent amino acid.[3][4]

| Property | L-Tryptophan | Ethyl L-Tryptophanate |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 204.23 g/mol [1] | 232.28 g/mol |

| Key Functional Groups | -NH₂ (basic), -COOH (acidic) | -NH₂ (basic), -COOEt (ester) |

| Predicted logP | -1.1[2] | ~1.9 (Predicted) |

| Dominant Form | Zwitterion in neutral media | Neutral free base |

| Expected Water Solubility | Moderate (11.4 g/L)[1] | Very Low |

| Expected Organic Solvent Solubility | Low (except polar protics) | Moderate to High |

Table 1: Comparative physicochemical properties of L-Tryptophan and Ethyl L-Tryptophanate.

A Predictive Framework: Solvent Classes and Intermolecular Forces

The adage "like dissolves like" provides a useful starting point for predicting solubility. A solute dissolves best in a solvent that shares similar intermolecular forces. We can categorize common laboratory solvents to predict their interaction with ethyl L-tryptophanate.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the parent L-tryptophan is soluble in hot alcohol, the ester's reduced polarity makes it significantly less soluble in water.[1] However, it is expected to retain some solubility in alcohols like methanol and ethanol, where it can engage in hydrogen bonding via its amine and indole N-H groups. The hydrochloride salt form, L-Tryptophan ethyl ester hydrochloride, is known to be soluble in methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors. They are effective at solvating polar molecules. Ethyl L-tryptophanate, with its polar amine and ester groups and the aromatic indole ring, is predicted to have good solubility in solvents like DMSO and DMF. L-tryptophan itself shows solubility in DMSO/acetone mixtures.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals (dispersion) forces. The significant polarity arising from the amine and ester groups in ethyl L-tryptophanate makes it unlikely to be soluble in highly nonpolar solvents like hexane. L-tryptophan is noted as being insoluble in ether and chloroform.[1][2]

The following chart illustrates the logical relationship between the solute's properties and solvent choice.

Caption: Solute-Solvent Compatibility Workflow.

Predicted Solubility Profile

| Solvent | Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | Loss of zwitterionic character greatly reduces polarity. |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with -NH₂ and indole N-H. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Acetone | Polar Aprotic | Moderate | Good dipole-dipole interactions. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Polarity match, though weaker H-bond acceptor than others. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar, excellent H-bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar, excellent H-bond acceptor. |

| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Less polar than other aprotics. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Ester group similarity may promote interaction. |

| Dichloromethane (DCM) | Polar Aprotic | Low to Moderate | Can dissolve moderately polar compounds. |

| Toluene | Nonpolar | Very Low | Mismatch in polarity and H-bonding capability. |

| Hexane | Nonpolar | Insoluble | Significant mismatch in intermolecular forces. |

Table 2: Predicted qualitative solubility of Ethyl L-Tryptophanate free base.

The Gold Standard: A Self-Validating Protocol for Equilibrium Solubility Determination

The most reliable method for determining the solubility of a compound is the equilibrium (or thermodynamic) shake-flask solubility method .[2][6] This protocol is designed to be a self-validating system, ensuring that a true equilibrium has been reached and that the measurements are accurate and reproducible.

Causality Behind Experimental Choices

-

Why Excess Solute? To ensure the final solution is truly saturated, an excess of the solid is added. The presence of undissolved solid at the end of the experiment is visual confirmation that equilibrium with the solid phase was possible.[2]

-

Why Agitation? Constant agitation (e.g., with an orbital shaker) increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium, preventing localized saturation.[7]

-

Why Temperature Control? Solubility is temperature-dependent. A constant, specified temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.[8]

-

Why Time-Course Sampling? A single time point is insufficient. Sampling over a period (e.g., 24, 48, and 72 hours) and analyzing the concentration allows the researcher to confirm that the solubility has reached a plateau, which is the definition of equilibrium.[9]

-

Why Filtration/Centrifugation? Undissolved microscopic particles in the sample will be dissolved during analysis, leading to an overestimation of solubility. A robust phase separation step using a low-binding filter (e.g., 0.22 µm PTFE) or high-speed centrifugation is essential for accuracy.[5]

-

Why a Validated Analytical Method? The accuracy of the solubility value is entirely dependent on the accuracy of the concentration measurement. A validated HPLC method with a proper calibration curve is the standard for ensuring specificity and precision.[9]

Experimental Workflow Diagram

Caption: Shake-Flask Equilibrium Solubility Workflow.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid Ethyl L-Tryptophanate (e.g., 5-10 mg) to a 2 mL glass vial. The exact amount should be enough to ensure solid is visible after equilibration.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Seal the vial securely to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment set to 25 °C.

-

Agitate at a speed sufficient to keep the solid suspended (e.g., 150-200 rpm).

-

-

Sampling and Phase Separation:

-

At the 24-hour time point, stop agitation and allow the vials to stand for 5-10 minutes for larger particles to settle.

-

Withdraw an aliquot (e.g., 0.5 mL) from the supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter material.

-

-

Dilution and Analysis:

-

Accurately dilute a portion of the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method. The indole ring of tryptophan provides a strong chromophore (λₘₐₓ ≈ 280 nm) suitable for UV detection.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Equilibrium Confirmation:

-

Return the original vials to the shaker and continue agitation.

-

Repeat steps 3 and 4 at the 48-hour and 72-hour time points.

-

Plot the measured solubility (mg/mL or mol/L) against time. Equilibrium is confirmed when the values for the last two time points are statistically identical (e.g., within 5-10% of each other). The plateau value is the equilibrium solubility.

-

Key Influencing Factors: Temperature and pH

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility generally increases with temperature.[8] For recrystallization procedures, this is a critical parameter. Any reported solubility value must be accompanied by the temperature at which it was measured.

-

pH and Salt Formation: The free base form of ethyl L-tryptophanate is soluble in organic solvents. However, the primary amine group (pKa ≈ 7-8, estimated) can be protonated in acidic conditions to form a salt, such as ethyl L-tryptophanate hydrochloride. This salt is an ionic compound and will exhibit significantly higher solubility in polar protic solvents like water and much lower solubility in nonpolar organic solvents. This property is crucial for purification strategies involving acid-base extractions.

Conclusion and Practical Recommendations

While a comprehensive public database of quantitative solubility for ethyl L-tryptophanate is lacking, a strong predictive understanding can be derived from its molecular structure. Esterification of L-tryptophan removes its zwitterionic character, leading to a predicted profile of low aqueous solubility and moderate-to-high solubility in polar aprotic and protic organic solvents such as DMSO, DMF, methanol, and ethanol.

For researchers and drug development professionals, experimental verification is non-negotiable. The detailed shake-flask protocol provided in this guide offers a robust, self-validating system to accurately determine the equilibrium solubility in any solvent of interest. By understanding the "why" behind each step, scientists can confidently generate the precise data needed to advance their research, ensuring efficiency and success in synthesis, purification, and formulation development.

References

-

Wikipedia. Tryptophan. [Link]

-

Li, X., et al. (n.d.). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents: Determination and Solvent Effect. ResearchGate. [Link]

-

Liu, L., et al. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry. [Link]

-

Solubility of Things. (n.d.). Tryptophan. [Link]

-

PubChem. L-Tryptophan. [Link]

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Working document QAS/17.699/Rev.2.

-

Gala, U. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. [Link]

-

PubChem. N-Acetyl-L-tryptophan ethyl ester. [Link]

-

Restrepo, J., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Link]

-

Chen, Y., et al. (2023). Chemical reactivity of the tryptophan/acetone/DMSO triad system and its potential applications in nanomaterial synthesis. Scientific Reports. [Link]

-

Williams, D. (2019). Introduction to the Hansen Solubility Parameters. YouTube. [Link]

- Google Patents. (n.d.).

-

World Health Organization. (n.d.). Annex 4: Guidance on biowaiver for solid oral dosage forms. [Link]

-

Plante, J., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

Feng, X., et al. (2020). Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N-dimethylformamide and several alcohols. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding N-Acetyl-L-Tryptophan Ethyl Ester in Modern Pharmaceutical Research. [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Chemical reactivity of the tryptophan/acetone/DMSO triad system and its potential applications in nanomaterial synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]

An In-depth Technical Guide to the Safety, Handling, and Disposal of Ethyl L-tryptophanate

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl L-tryptophanate (also known as L-Tryptophan ethyl ester). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The information presented here is a synthesis of data from safety data sheets (SDS), peer-reviewed literature, and established laboratory safety protocols, designed to ensure the well-being of laboratory personnel and to maintain experimental integrity.

Chemical and Physical Properties

Ethyl L-tryptophanate is an ester derivative of the essential amino acid L-tryptophan. It is often used in pharmaceutical and nutraceutical research and development for its potential roles in mood enhancement and sleep regulation, and as a precursor in the synthesis of various pharmaceutical compounds.[1] Its hydrochloride salt form, L-Tryptophan ethyl ester hydrochloride, is a common variant used in laboratory settings.

Chemical Identity

| Property | Value | Source |

| Chemical Name | L-Tryptophan ethyl ester hydrochloride | [2] |

| Synonyms | (S)-2-Amino-3-(3-indolyl)propionic Acid Ethyl Ester Hydrochloride; H-Trp-OEt·HCl | [3] |

| CAS Number | 2899-28-7 | [2] |

| Molecular Formula | C₁₃H₁₆N₂O₂ · HCl | [2] |

| Molecular Weight | 268.74 g/mol | [2] |

Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow or light red powder/crystal | [3] |

| Melting Point | 222 °C (decomposes) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Optical Rotation | [α]20/D +10.0 to +13.0 deg (c=1, MeOH) | [3] |

Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets, Ethyl L-tryptophanate and its hydrochloride salt are not classified as hazardous substances according to the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard (29 CFR 1910.1200).[4]

Toxicological Summary

There is limited specific toxicological data available for Ethyl L-tryptophanate. However, studies on the parent compound, L-tryptophan, can provide some insights. L-tryptophan generally has a low toxicity profile, with adverse effects such as drowsiness or nausea typically only observed at high doses (above 3–6 g/day ).[[“]]

Historically, L-tryptophan was associated with an outbreak of Eosinophilia-Myalgia Syndrome (EMS). However, extensive research has since established that this outbreak was caused by impurities in specific batches of L-tryptophan, not the compound itself.[6][7]

A study on L-tryptophan ethyl ester (L-Wee) indicated that, unlike its parent compound, it can cause a dose-dependent decrease in mean arterial pressure, suggesting a potential vasodilatory effect through the blockade of voltage-operated calcium channels.[8] This highlights that esterification can alter the biological activity of the parent amino acid.

Occupational Exposure Limits

There are no established Occupational Exposure Limits (OELs) for Ethyl L-tryptophanate from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[9] Given its non-hazardous classification and the low toxicity of the parent compound, significant risk from occupational exposure is not anticipated under standard laboratory conditions.

Safe Handling and Storage Protocols

While Ethyl L-tryptophanate is not classified as hazardous, adherence to good laboratory practices is essential to ensure safety and maintain the quality of the compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling Ethyl L-tryptophanate powder:

-

Eye Protection : Safety glasses or goggles.

-

Hand Protection : Nitrile or latex gloves.

-

Body Protection : A standard laboratory coat.

Weighing and Handling Workflow

The primary potential for exposure to Ethyl L-tryptophanate is through the inhalation of airborne powder. Therefore, procedures should be designed to minimize dust generation.

Caption: Step-by-step spill response for Ethyl L-tryptophanate powder.

Detailed Spill Cleanup Protocol

-

Assess and Secure : Evaluate the extent of the spill and inform others in the immediate vicinity.

-

Don PPE : If not already wearing it, put on a lab coat, gloves, and safety glasses.

-

Contain : Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

-

Cleanup : Carefully sweep the contained powder into a dustpan. [10]5. Collect : Transfer the collected powder into a clearly labeled waste container. [10]6. Decontaminate : Wipe the spill area with a damp cloth or paper towel.

-

Dispose : Dispose of the waste container and cleaning materials in accordance with your institution's non-hazardous waste disposal procedures.

Disposal Considerations

As Ethyl L-tryptophanate is not classified as a hazardous material, its disposal is less stringent than for regulated hazardous waste. However, it is crucial to adhere to local and institutional regulations. [11]

Waste Characterization

Ethyl L-tryptophanate is considered a non-hazardous chemical waste.

Disposal Workflow

The appropriate disposal method depends on the quantity and form (solid or liquid) of the waste.

Caption: Decision workflow for the disposal of Ethyl L-tryptophanate waste.

Disposal Guidelines

-

Solid Waste (Small Quantities) : For small amounts of solid Ethyl L-tryptophanate, it may be permissible to dispose of it in the regular trash, provided this is in line with your institution's policies. [12]* Solid Waste (Large Quantities) : For bulk amounts of solid waste, it is advisable to contact a licensed chemical waste disposal company. [12]* Liquid Waste (Aqueous Solutions) : Non-hazardous aqueous solutions of Ethyl L-tryptophanate may be suitable for drain disposal with copious amounts of water. However, you must obtain approval from your institution's Environmental Health and Safety (EHS) department before doing so. [13]* Empty Containers : Empty containers that held Ethyl L-tryptophanate should be triple-rinsed with a suitable solvent. The rinsate should be disposed of as liquid waste. The empty and rinsed container can then typically be disposed of in the regular trash. [13]

Conclusion

Ethyl L-tryptophanate is a valuable compound in pharmaceutical and scientific research. Its non-hazardous nature simplifies its handling and disposal compared to many other laboratory chemicals. However, a thorough understanding of its properties and adherence to safe laboratory practices are paramount. By following the guidelines outlined in this document, researchers can work with Ethyl L-tryptophanate safely and effectively, minimizing risks to themselves and the environment.

References

-

Lee, S., Kim, D., Lee, Y., Kim, G., & Park, S. (2024). Toxicology and safety study of L-tryptophan and its impurities for use in swine. Journal of Applied Toxicology, 44(4), 589-600. [Link]

-

Consensus. (n.d.). L Tryptophan Toxicity Mechanisms. Retrieved from [Link]

-

Adeagbo, A. S., & Oriowo, M. A. (2009). L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. British Journal of Pharmacology, 157(3), 455–464. [Link]

-

Pogacean, F., Biris, A. R., Coros, M., & Pruneanu, S. (2019). Investigation of L-Tryptophan Electrochemical Oxidation with a Graphene-Modified Electrode. Molecules, 24(13), 2452. [Link]

-

Metsch, B., Scholle, F., Or-Guil, M., & Pravetoni, M. (2019). Oxidation of specific tryptophan residues inhibits high-affinity binding of cocaine and its metabolites to a humanized anticocaine mAb. Journal of Biological Chemistry, 294(41), 15074–15087. [Link]

-

Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

-

ACTA. (2020). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

-

Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]

-

Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (1990). Analysis of L-Tryptophan for the Etiology of Eosinophilia-Myalgia Syndrome. Retrieved from [Link]

-

Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

-

Sheung Lab. (2023, May 13). How to Weigh Chemical Powders [Video]. YouTube. [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: L-Tryptophan. Retrieved from [Link]

-

MCF Environmental Services. (2021). Non-Hazardous Waste Disposal in Georgia: A Detailed Overview. Retrieved from [Link]

-

Imaizumi, S., & Sato, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467. [Link]

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Pasadena City College. (n.d.). Chemistry Lab Technique 2: Using a Balance. Retrieved from [Link]

-

Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (1990). Analysis of L-Tryptophan for the Etiology of Eosinophilia-Myalgia Syndrome. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Laboratory Weighing. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Retrieved from [Link]

-

BC Fertilis Panama. (2024). SAFETY DATA SHEET 1325-AMINO ACID 40%. Retrieved from [Link]

-

OSHA Online Center. (2025). Hazardous & Non-Hazardous Waste Management | RCRA | Online Training Certificate. Retrieved from [Link]

-

Timstar. (2018). Amino Acid Set - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. L-色氨酸乙酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Toxicology and safety study of L-tryptophan and its impurities for use in broiler feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Toxicology and safety study of L-tryptophan and its impurities for use in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ehs.utk.edu [ehs.utk.edu]

- 8. L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 10. qmul.ac.uk [qmul.ac.uk]

- 11. mcfenvironmental.com [mcfenvironmental.com]

- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]

- 13. sfasu.edu [sfasu.edu]

An In-depth Technical Guide to the Physical Constants and Characterization of Ethyl L-tryptophanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl L-tryptophanate in Scientific Research

Ethyl L-tryptophanate, the ethyl ester of the essential amino acid L-tryptophan, serves as a critical building block in synthetic organic chemistry and is of significant interest in pharmaceutical and nutraceutical research. Its parent molecule, L-tryptophan, is a precursor to the neurotransmitter serotonin and the hormone melatonin, implicating it in the regulation of mood, sleep, and various neurological functions. The esterification to Ethyl L-tryptophanate, often stabilized as its hydrochloride salt, enhances its solubility and bioavailability, making it a valuable compound for formulation and drug delivery studies.[1] A thorough understanding of its physical constants and a robust analytical characterization are paramount for its effective use in these applications, ensuring purity, stability, and predictable behavior in experimental and developmental pipelines.

Core Physical Constants: A Comparative Analysis

In practice, Ethyl L-tryptophanate is most frequently handled as its hydrochloride salt (L-Tryptophan ethyl ester hydrochloride) to improve its stability and solubility in aqueous media. The data presented below includes constants for both the free base and its more common hydrochloride form.

| Property | Ethyl L-tryptophanate (Free Base) | L-Tryptophan ethyl ester hydrochloride |

| Molecular Formula | C₁₃H₁₆N₂O₂[2] | C₁₃H₁₆N₂O₂·HCl[1] |

| Molecular Weight | 232.28 g/mol [2] | 268.74 g/mol [1] |

| Appearance | Not widely reported (predicted to be a solid) | White to grey powder[1] |

| Melting Point | Not Available | 214 - 216 °C[1] |

| Boiling Point | Not Available | Not Applicable (decomposes) |

| Optical Rotation | Not widely reported | [α]²⁰/D = +7 ± 2° (c=1 in water)[1] |

| Solubility | Soluble in organic solvents | Soluble in water and methanol |

| CAS Number | 7479-05-2[2] | 2899-28-7[1] |

Expert Insight: The decision to work with the hydrochloride salt is a pragmatic one in a laboratory setting. The free base, with its unprotected primary amine, is more susceptible to degradation. The hydrochloride salt offers a longer shelf-life and greater ease of handling, particularly when preparing aqueous solutions for biological assays or further chemical reactions.

Structural Elucidation and Characterization Methodologies

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of Ethyl L-tryptophanate. The following sections detail the principles and expected outcomes for key characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Indole NH: A broad singlet typically downfield, around 8.1-8.3 ppm.

-

Aromatic Protons (indole ring): A series of multiplets between 7.0 and 7.7 ppm.

-

α-CH: A triplet or doublet of doublets around 3.8-4.0 ppm, coupled to the adjacent CH₂ and NH₂ protons.

-

β-CH₂: A doublet of doublets around 3.3-3.5 ppm, coupled to the α-CH.

-

Ethyl Ester O-CH₂: A quartet around 4.1-4.3 ppm, coupled to the methyl protons.

-

Ethyl Ester CH₃: A triplet around 1.2-1.4 ppm, coupled to the methylene protons.

-

Amine NH₂: A broad singlet, the chemical shift of which can be variable and may exchange with D₂O.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Carbonyl Carbon (C=O): In the range of 172-175 ppm.

-

Aromatic Carbons (indole ring): Multiple signals between 110 and 137 ppm.

-

α-Carbon: Around 55-58 ppm.

-

β-Carbon: Around 28-32 ppm.

-

Ethyl Ester O-CH₂: Around 61-63 ppm.

-

Ethyl Ester CH₃: Around 14-16 ppm.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the hydrochloride salt, DMSO-d₆ is a better choice due to its higher polarity.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Acquire the spectrum at room temperature.

-

Data Acquisition:

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (m/z = 232).

-

Major Fragments: The most prominent fragment is often the indolyl-methyl cation (m/z = 130) formed by the cleavage of the bond between the α and β carbons. Other fragments may include the loss of the ethoxycarbonyl group.[2]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

-

Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorption Bands (cm⁻¹):

-

N-H Stretch (indole and amine): A broad band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp band around 1730-1750 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: In the region of 1000-1350 cm⁻¹.

-

C-O Stretch (ester): Bands in the region of 1000-1300 cm⁻¹.

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of Ethyl L-tryptophanate.

Methodology: A reverse-phase HPLC method is typically employed.

-

Stationary Phase: A C18 column is a common choice.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

-

Instrument Setup:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detector to the desired wavelength.

-

-

Injection: Inject a fixed volume of the sample solution.

-

Data Analysis: Analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Workflow and Structure

To aid in the conceptual understanding of the characterization process and the molecular structure, the following diagrams are provided.

Caption: 2D structure of Ethyl L-tryptophanate.

Sources

An In-depth Technical Guide to the Natural Occurrence and Analogues of Ethyl L-tryptophanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl L-tryptophanate (TEE), the ethyl ester of the essential amino acid L-tryptophan, is an intriguing molecule that has garnered attention in the scientific community. While its parent compound, L-tryptophan, is ubiquitous in nature and extensively studied, the natural occurrence, biosynthesis, and biological significance of its ethyl ester are more specialized. This technical guide provides a comprehensive overview of the current knowledge on ethyl L-tryptophanate, delving into its known natural sources, exploring its formation during fermentation processes, and examining its known and potential biological activities. Furthermore, this guide will explore the landscape of both natural and synthetic analogues of ethyl L-tryptophanate, discussing their structure-activity relationships and potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biochemistry, and pharmaceutical sciences.

Introduction: The Emergence of Ethyl L-tryptophanate

L-tryptophan is a fundamental building block of proteins and a precursor to a myriad of vital bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. Its chemical modification through esterification of the carboxylic acid group with ethanol yields ethyl L-tryptophanate. While seemingly a simple derivative, this modification significantly alters the physicochemical properties of the parent molecule, such as its lipophilicity, which can in turn influence its biological uptake, distribution, and activity.

The initial discovery of ethyl L-tryptophanate in a natural context was primarily associated with fermented beverages, particularly wine.[1] This observation sparked interest in its origins, leading to investigations into the metabolic activities of microorganisms involved in fermentation, most notably yeast. This guide will first explore the known natural habitats of this compound before delving into the mechanisms of its formation.

Natural Occurrence of Ethyl L-tryptophanate

The documented natural occurrence of ethyl L-tryptophanate is currently limited, with the most robust evidence pointing towards its presence in fermented products.

Fermented Beverages: A Primary Reservoir

Scientific literature consistently reports the presence of ethyl L-tryptophanate in wine.[1] Its formation is attributed to the metabolic activity of yeast, particularly Saccharomyces cerevisiae, during alcoholic fermentation. The concentration of ethyl L-tryptophanate in wine can vary depending on factors such as the grape variety, the specific yeast strain used for fermentation, and the fermentation conditions.